5-(Benzyloxy)-3,4-dichloropyridazine

Catalog No.
S15671375
CAS No.
1346698-19-8
M.F
C11H8Cl2N2O
M. Wt
255.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Benzyloxy)-3,4-dichloropyridazine

CAS Number

1346698-19-8

Product Name

5-(Benzyloxy)-3,4-dichloropyridazine

IUPAC Name

3,4-dichloro-5-phenylmethoxypyridazine

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.10 g/mol

InChI

InChI=1S/C11H8Cl2N2O/c12-10-9(6-14-15-11(10)13)16-7-8-4-2-1-3-5-8/h1-6H,7H2

InChI Key

OWEKOOIIOJCMBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=NC(=C2Cl)Cl

5-(Benzyloxy)-3,4-dichloropyridazine is a heterocyclic compound characterized by a pyridazine ring substituted with two chlorine atoms and a benzyloxy group. Its molecular formula is C₁₁H₉Cl₂N₂O, and it has a molar mass of approximately 240.1 g/mol. This compound exhibits unique structural properties due to the presence of both electron-withdrawing chlorine atoms and an electron-donating benzyloxy group, which can influence its chemical reactivity and biological activity.

Typical for pyridazine derivatives:

  • Electrophilic Aromatic Substitution: The benzyloxy group can facilitate electrophilic substitutions on the aromatic system, leading to further functionalization.
  • Deprotonation Reactions: Under basic conditions, the compound can be deprotonated, allowing for metalation and subsequent reactions with electrophiles .
  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in reactions such as nucleophilic aromatic substitution, which is common in chlorinated aromatic compounds .

Research indicates that compounds similar to 5-(Benzyloxy)-3,4-dichloropyridazine exhibit significant biological activities. These include:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Certain pyridazine derivatives have been investigated for their potential in inhibiting cancer cell proliferation.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific protein kinases, which are crucial in various signaling pathways related to cancer and other diseases .

Several synthetic routes have been developed for the preparation of 5-(Benzyloxy)-3,4-dichloropyridazine:

  • Direct Chlorination: Starting from the parent pyridazine compound, chlorination can be performed using chlorine gas or chlorinating agents under controlled conditions.
  • Functionalization of Precursor Compounds: The synthesis may involve the functionalization of simpler pyridazine derivatives through reactions such as alkylation or acylation followed by chlorination.
  • Deprotonative Metalation: Utilizing bases like lithium diisopropylamide (LDA) allows for selective metalation at specific positions followed by further substitution reactions .

5-(Benzyloxy)-3,4-dichloropyridazine has potential applications in various fields:

  • Pharmaceuticals: Its derivatives may serve as lead compounds for drug development targeting specific diseases.
  • Agricultural Chemistry: The compound could be explored for use as a pesticide or herbicide due to its biological activity against pests.
  • Material Science: Its unique structure may lend itself to applications in organic electronics or as precursors in polymer synthesis.

Interaction studies involving 5-(Benzyloxy)-3,4-dichloropyridazine typically focus on its binding affinity to various biological targets:

  • Protein Kinases: Investigations have shown that certain pyridazine derivatives can inhibit Aurora kinase and JAK kinase activities, suggesting potential therapeutic uses in oncology and immunology .
  • Enzyme Assays: The compound's ability to inhibit specific enzymes has been assessed through various biochemical assays, indicating its role as a potential pharmacological agent.

Several compounds share structural similarities with 5-(Benzyloxy)-3,4-dichloropyridazine. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
3,6-DichloropyridazineTwo chlorine substituents on the pyridazine ringLacks the benzyloxy group
5-(Benzyloxy)-3-chloropyridazineOne chlorine atom and a benzyloxy groupLess chlorinated than 5-(Benzyloxy)-3,4-dichloropyridazine
3-(Benzyloxy)-6-chloropyridazineOne chlorine atom at position 6Different substitution pattern compared to dichloro variant
3-Chloro-5-(2-methoxyethoxy)pyridazineOne chlorine atom and a methoxyethoxy groupDifferent functional groups affecting solubility
5-(Benzyloxy)-4-chloropyrimidineChlorine at position 4 instead of 3 or 6Pyrimidine ring instead of pyridazine

These comparisons illustrate how variations in substitution patterns and ring structures can lead to different chemical properties and biological activities.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

254.0013683 g/mol

Monoisotopic Mass

254.0013683 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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